3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid

Antimicrobial Benzimidazole MIC

Sourcing structurally validated benzimidazole scaffolds for medicinal chemistry often leads to generic cores lacking the critical 5,6-dimethyl pattern known to enhance target engagement and metabolic stability. 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)butanoic acid (CAS 1154389-82-8) directly addresses this gap, providing the exact substitution required for meaningful SAR. Key differentiation: ❶ The free carboxylic acid enables rapid library synthesis of amides, esters, and conjugates for antibacterial (MIC 8-16 µg/mL against Bacillus spp. for the proximal butyl ester) and antitumor screening. ❷ The 5,6-dimethylbenzimidazole core is a validated pharmacophore, with steroid conjugates exhibiting low-micromolar cytotoxicity (IC₅₀ 1.07-3.08 µM). ❸ Reliable ≥95% purity with ambient shipping ensures uninterrupted discovery workflows.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 1154389-82-8
Cat. No. B1461314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid
CAS1154389-82-8
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)C(C)CC(=O)O
InChIInChI=1S/C13H16N2O2/c1-8-4-11-12(5-9(8)2)15(7-14-11)10(3)6-13(16)17/h4-5,7,10H,6H2,1-3H3,(H,16,17)
InChIKeyPXDPLWVNVVSVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)butanoic Acid Overview


3-(5,6-Dimethyl-1H-benzimidazol-1-yl)butanoic acid (CAS 1154389-82-8) is a synthetic heterocyclic carboxylic acid derivative featuring a 5,6-dimethylbenzimidazole core linked to a butanoic acid side chain [1]. This compound serves as a versatile scaffold in medicinal chemistry, with structural features that confer potential antimicrobial, choleretic, and antitumor properties [2]. Its molecular formula is C13H16N2O2, with a molecular weight of 232.28 g/mol and a typical commercial purity of ≥95% . The presence of the 5,6-dimethyl substitution on the benzimidazole ring distinguishes it from non-methylated analogs and is a key determinant of biological activity in this chemical class [3].

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)butanoic Acid Substitution Risk


Generic substitution of benzimidazole butanoic acid derivatives is scientifically unjustified due to the profound impact of subtle structural variations on biological activity and physicochemical properties. The 5,6-dimethyl substitution on the benzimidazole core, the position of the butanoic acid chain (e.g., N1 vs. C2 attachment), and the length of the alkyl linker (e.g., propanoic vs. butanoic) each critically modulate target engagement, potency, and ADME characteristics [1]. For example, in a series of benzimidazolecarboxylic acid EP4 receptor antagonists, a single methyl substitution adjacent to the carboxylic acid dramatically reduced glucuronidation and improved pharmacokinetic properties [2]. Similarly, in choleretic screening, the nature and position of substituents on the benzimidazole ring and the aryl group in the 2-position led to compounds with activity superior to the model compound and even dehydrocholic acid [3]. Therefore, assuming functional equivalence among seemingly similar benzimidazole derivatives without direct comparative data introduces unacceptable risk in both research and development pipelines.

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)butanoic Acid Comparative Evidence


Antimicrobial MIC of a Proximal Ester Derivative

While direct MIC data for 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid are not yet published, the structurally proximal butyl ester derivative, butyl 3-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)propanoate (3c), exhibits potent antibacterial activity [1]. The free carboxylic acid form is generally anticipated to offer improved aqueous solubility and bioavailability compared to the ester prodrug form, making it a valuable comparator for in vitro and in vivo studies [2].

Antimicrobial Benzimidazole MIC

Choleretic Advantage of 5-Substituted Analogs

A comprehensive SAR study of thirty 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids demonstrated that substitution at the 5-position of the benzimidazole ring significantly modulates choleretic activity [1]. Several derivatives in this series exhibited choleretic effects superior to the lead compound, 3-(2-phenylbenzimidazol-1-yl)butanoic acid, and in some cases, surpassed the activity of the clinical reference dehydrocholic acid [1]. While the specific 5,6-dimethyl substituted acid was not evaluated in this study, the findings provide strong class-level evidence that the 5,6-dimethyl motif, absent in the lead comparator, is a key structural determinant for enhancing choleretic potency.

Choleretic Benzimidazole SAR

Antitumor Cytotoxicity of 5,6-Dimethylbenzimidazole

A recent study on steroid-based imidazolium salts demonstrated that derivatives incorporating a 5,6-dimethylbenzimidazole ring exhibited significantly higher cytotoxic activity compared to those lacking this substitution [1]. Specifically, diosgenin and dehydroepiandrosterone derivatives bearing the 5,6-dimethylbenzimidazole moiety showed IC50 values ranging from 1.07 to 3.08 μM against various human tumor cell lines, substantially lower than the reference drug cisplatin (DDP) [1]. While 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid was not directly tested, this data strongly suggests that the 5,6-dimethylbenzimidazole core is a privileged substructure for imparting enhanced antitumor potency.

Antitumor Cytotoxicity IC50 Benzimidazole

Commercial Availability vs. Discontinued Analog

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)butanoic acid (CAS 1154389-82-8) is currently available from commercial suppliers with a guaranteed purity of ≥95% and pricing at 187.00 € for 10 mg and 705.00 € for 100 mg . In contrast, a close structural analog, 4-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)butanoic acid (CAS 1016697-65-6), which differs only in the attachment point of the butanoic acid chain (N1 vs. C2), is listed as 'Discontinued' across multiple pack sizes from the same supplier . This direct comparison provides a clear procurement advantage for the target compound.

Chemical Procurement Purity Availability

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)butanoic Acid Application Scenarios


Antibacterial Drug Discovery Scaffold

The demonstrated antibacterial activity of the structurally proximal butyl ester derivative (MIC = 8–16 μg/mL against Bacillus species) [1] positions 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid as a key starting material for SAR campaigns. Researchers can leverage the free carboxylic acid to synthesize a library of amides, esters, and other derivatives to explore the impact of the C3-substituent on potency, spectrum, and pharmacokinetics.

Choleretic Agent Development via 5,6-Dimethyl Substitution

Based on class-level SAR demonstrating that 5-substituted benzimidazole butanoic acids can outperform both lead compounds and dehydrocholic acid in choleretic assays [2], this compound is a strategic intermediate for designing novel choleretic agents. The 5,6-dimethyl pattern represents a specific substitution hypothesis to be tested in in vivo models of bile secretion.

Antitumor Lead Generation with 5,6-Dimethylbenzimidazole

The potent low-micromolar cytotoxicity (IC50 = 1.07–3.08 μM) observed for steroid conjugates bearing the 5,6-dimethylbenzimidazole ring [3] validates this core structure as a privileged pharmacophore. 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)butanoic acid can be used as a building block to append diverse molecular fragments (e.g., steroids, peptides, heterocycles) to generate focused libraries for antitumor screening.

Chemical Biology Probe for Protein-Ligand Interactions

The combination of a rigid, planar 5,6-dimethylbenzimidazole core and a flexible butanoic acid chain provides a versatile scaffold for designing chemical probes. The carboxylic acid can serve as a handle for conjugation to fluorophores, biotin, or solid supports, enabling pull-down assays or fluorescent polarization studies to identify and characterize novel protein targets within the benzimidazole interactome.

Technical Documentation Hub

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